2-(4-fluorophenyl)-1,3-benzoxazol-5-amine
Description
The incorporation of fluorine into organic compounds is a widely employed strategy in modern drug design to enhance the bioactivity and pharmacological profile of a molecule. tandfonline.comacs.org The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's characteristics. tandfonline.comtandfonline.com
Fluorine's high electronegativity can also modulate the physicochemical properties of a compound, such as its acidity (pKa), lipophilicity, and membrane permeability. acs.orgtandfonline.com Strategic placement of fluorine atoms can alter the electron distribution within a molecule, which can in turn enhance its binding affinity to the target protein. tandfonline.com This can occur through direct interactions between the fluorine atom and the protein or by influencing the polarity of adjacent functional groups involved in binding. tandfonline.com
Table 2: Key Effects of Fluorine Substitution in Drug Design
| Effect | Consequence | Reference |
| Increased Metabolic Stability | Longer drug half-life | tandfonline.comtandfonline.com |
| Altered Physicochemical Properties | Improved bioavailability and membrane permeation | tandfonline.comacs.org |
| Enhanced Binding Affinity | Increased potency | tandfonline.com |
| Bioisosteric Replacement for Hydrogen | Minimal steric hindrance | tandfonline.cominformahealthcare.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKSDBATRIWCTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350193 | |
| Record name | 2-(4-Fluoro-phenyl)-benzooxazol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116248-10-3 | |
| Record name | 2-(4-Fluorophenyl)-5-benzoxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116248-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluoro-phenyl)-benzooxazol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Benzoxazole Scaffold: a Privileged Structure in Drug Discovery
The benzoxazole (B165842) nucleus, an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, is a cornerstone in the architecture of many biologically active molecules. globalresearchonline.netglobalresearchonline.netjocpr.com This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govijrrjournal.com Its derivatives have been reported to exhibit activities including antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, and anticonvulsant properties. globalresearchonline.netjocpr.comnih.gov
The planarity and aromaticity of the benzoxazole system allow it to participate in various non-covalent interactions with biological macromolecules, such as enzymes and receptors. ijrrjournal.comresearchgate.net Furthermore, the benzoxazole ring is considered a bioisostere of naturally occurring nucleic acid bases like adenine (B156593) and guanine, which may contribute to its ability to interact with the biopolymers of living systems. jocpr.comijrrjournal.com The versatility of the benzoxazole scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. nih.gov The most significant positions for substitution on the benzoxazole ring are often the 2 and 5 positions. nih.gov
Table 1: Reported Biological Activities of Benzoxazole Derivatives
| Biological Activity | Reference |
| Anticancer | globalresearchonline.netnih.gov |
| Antimicrobial | globalresearchonline.netnih.gov |
| Antiviral | globalresearchonline.net |
| Anti-inflammatory | jocpr.comnih.gov |
| Analgesic | jocpr.com |
| Anticonvulsant | nih.gov |
Fluorinated Heterocycles: a Historical and Current Perspective
The deliberate incorporation of fluorine into heterocyclic compounds represents a significant advancement in pharmaceutical research. tandfonline.comrsc.org The history of fluorinated pharmaceuticals dates back to the mid-20th century with the introduction of fludrocortisone (B194907) in 1954, the first fluorinated steroid. tandfonline.comtandfonline.com This marked the beginning of an era where fluorine substitution became a key tool in drug development. tandfonline.com
The fusion of fluorine chemistry with heterocyclic scaffolds has led to the development of numerous blockbuster drugs. tandfonline.com It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine, and a significant portion of these are heterocyclic compounds. rsc.org The combination of the structural diversity and biological relevance of heterocycles with the unique properties of fluorine has proven to be a powerful strategy for discovering new therapeutic agents. rsc.orgnih.gov
Current trends in this area focus on the development of new and more efficient methods for the selective introduction of fluorine into complex heterocyclic systems. rsc.org Researchers are continuously exploring novel fluorinated building blocks and reagents to expand the accessible chemical space of fluorinated heterocycles. tandfonline.com The growing number of FDA-approved fluorinated heterocyclic drugs in recent years for a wide range of diseases, including cancer and infectious diseases, underscores the continued importance and potential of this chemical class. tandfonline.comnih.gov
Structural Anatomy of 2 4 Fluorophenyl 1,3 Benzoxazol 5 Amine
Anticancer Activity Research
The potential of benzoxazole derivatives as anticancer agents has been extensively investigated. Research has demonstrated that the substitution pattern on the benzoxazole ring system plays a crucial role in the cytotoxic activity and selectivity of these compounds against various cancer cell lines. ajphs.com
In Vitro Efficacy Against Various Carcinoma Cell Lines
While specific in vitro anticancer data for this compound is not extensively detailed in publicly available literature, the broader class of 2-arylbenzoxazoles has shown significant promise. For instance, structure-activity relationship studies have revealed that the activity of these compounds can be potent and selective. The anticancer efficacy of 2-(4-aminophenyl)benzoxazoles has been demonstrated to be generally lower than their benzothiazole counterparts, yet they still exhibit noteworthy activity. nih.gov
Research on fluorinated benzothiazoles, which are structurally similar to the compound of interest, has shown that these molecules can retain potency and selectivity against sensitive cell lines, such as the MCF-7 and MDA 468 human breast carcinoma cells. bohrium.com The introduction of a fluorine atom can prevent metabolic hydroxylation, which in some cases can be a deactivating pathway for these types of compounds. bohrium.com
The cytotoxic effects of various benzoxazole derivatives have been evaluated against a range of human cancer cell lines. Some derivatives have shown dose-dependent inhibition of cancer cell proliferation. researchgate.net For example, certain novel series of benzoxazole derivatives have been synthesized and tested against colorectal cancer cell lines like HT-29 and HCT116, showing significant cytotoxic effects. nih.gov
Below is a table summarizing the in vitro anticancer activity of some representative benzoxazole derivatives against various carcinoma cell lines to illustrate the general potential of this class of compounds.
| Derivative Class | Cell Line | Activity Metric (e.g., IC₅₀) | Reference |
| 2-Arylbenzoxazoles | Breast (MCF-7) | Not Specified | nih.gov |
| 2-Arylbenzoxazoles | Breast (MDA 468) | Not Specified | nih.gov |
| Benzoxazole-based amides | Colon (HT-29) | Not Specified | nih.gov |
| Benzoxazole-based amides | Colon (HCT116) | Not Specified | nih.gov |
| Cyclic amine benzoxazoles | Lung (A549) | IC₅₀ < 100 µM | researchgate.netresearchgate.net |
| Cyclic amine benzoxazoles | Cervical (HeLa) | IC₅₀ < 100 µM | researchgate.net |
This table presents data for related benzoxazole derivatives to indicate the potential anticancer activity of this chemical class, as specific data for this compound is limited in the provided search results.
General Exploration of Antitumor Mechanisms of Benzoxazole Derivatives
The antitumor mechanisms of benzoxazole derivatives are multifaceted and appear to be dependent on the specific substitutions on the heterocyclic core. One of the key mechanisms implicated in the anticancer activity of these compounds is the induction of apoptosis, or programmed cell death. nih.gov
For some benzoxazole-based compounds, a concentration-dependent activation of caspases has been observed in colorectal cancer models. nih.gov Caspases are a family of protease enzymes that play an essential role in initiating and executing apoptosis. Additionally, these compounds have been shown to induce cell-cycle arrest, which is another crucial mechanism for controlling cancer cell proliferation. nih.gov
Metabolism can also play a critical role in the selective antitumor properties of some benzoxazole derivatives. bohrium.com For certain related benzothiazoles, the enzyme CYP1A1 is implicated in their antitumor activity, and this can lead to DNA damage specifically in sensitive cell lines. bohrium.com The fluorination of the benzothiazole ring has been shown to prevent deactivating metabolism, potentially enhancing the compound's anticancer effects. bohrium.com
Furthermore, some benzoxazole derivatives may exert their effects through the inhibition of key cellular pathways. For example, some have been investigated as dual antagonists of peroxisome proliferator-activated receptors (PPARα and PPARγ), which are involved in cell differentiation, proliferation, and metabolism. nih.gov
Antimicrobial Activity Research
Benzoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity, showing efficacy against various bacterial and fungal pathogens. nih.gov
Antibacterial Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis)
A large group of benzoxazole derivatives has been reported to exhibit antibacterial activity against Gram-positive bacteria, including clinically relevant species such as Staphylococcus aureus and Bacillus subtilis. nih.gov However, the antibacterial potential of specific derivatives can vary significantly.
In a study of 41 different 3-(2-benzoxazol-5-yl)alanine derivatives, the antibacterial potential was found to be relatively low, with only a few compounds showing activity. nih.gov Interestingly, the active compounds were selective, showing efficacy only against B. subtilis and not against other pathogenic strains like S. aureus. nih.gov
The following table provides a summary of the antibacterial activity of representative benzoxazole derivatives against Gram-positive bacteria.
| Derivative Class | Bacterial Strain | Activity Metric (e.g., MIC) | Reference |
| 3-(2-benzoxazol-5-yl)alanine derivatives | Bacillus subtilis | High MIC values | nih.gov |
| 3-(2-benzoxazol-5-yl)alanine derivatives | Staphylococcus aureus | Inactive | nih.gov |
| General Benzoxazole Derivatives | Staphylococcus aureus | Active (in some cases) | najah.edu |
| General Benzoxazole Derivatives | Bacillus subtilis | Active (in some cases) | najah.edu |
Antibacterial Efficacy Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)
Some benzoxazole derivatives have also been shown to be active against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov The outer membrane of Gram-negative bacteria presents a significant permeability barrier, which can make them more challenging to inhibit than Gram-positive bacteria.
In the screening of 3-(2-benzoxazol-5-yl)alanine derivatives, no activity was observed against the tested Gram-negative strains, including E. coli and P. aeruginosa. nih.gov This suggests that for this particular subclass of benzoxazoles, the chemical structure may not be optimal for overcoming the defenses of Gram-negative bacteria.
The table below summarizes the reported activity of some benzoxazole derivatives against Gram-negative bacterial strains.
| Derivative Class | Bacterial Strain | Activity Metric (e.g., MIC) | Reference |
| 3-(2-benzoxazol-5-yl)alanine derivatives | Escherichia coli | Inactive | nih.gov |
| 3-(2-benzoxazol-5-yl)alanine derivatives | Pseudomonas aeruginosa | Inactive | nih.gov |
| General Benzoxazole Derivatives | Escherichia coli | Active (in some cases) | najah.edu |
| General Benzoxazole Derivatives | Pseudomonas aeruginosa | Active (in some cases) | najah.edu |
This table provides a general overview of the activity of the benzoxazole class. Specific MIC data for this compound against these Gram-negative bacteria is not available in the provided search results.
Antifungal Efficacy Against Fungal Pathogens (e.g., Candida albicans, Aspergillus brasiliensis)
Benzoxazole derivatives have emerged as a promising molecular prototype for the development of new antifungal agents. nih.gov Several studies have investigated their efficacy against various fungal pathogens, including Candida species and Aspergillus species.
Research on a large group of 3-(2-benzoxazol-5-yl)alanine derivatives revealed that almost half of the studied compounds possessed antifungal properties, including activity against the pathogenic yeast Candida albicans. nih.gov Another study on 2-(2'-hydroxy-5'-aminophenyl)benzoxazole demonstrated fungistatic activity against all tested Candida strains, although the inhibition was lower than that of the standard antifungal drug fluconazole. nih.gov
The antifungal activity of benzoxazole derivatives has also been observed against filamentous fungi. While data against Aspergillus brasiliensis is not specifically mentioned, related species such as Aspergillus niger have been used in antifungal screening of benzoxazole compounds. nih.gov
The following table summarizes the antifungal activity of representative benzoxazole derivatives.
| Derivative Class | Fungal Pathogen | Activity Metric (e.g., MIC) | Reference |
| 3-(2-benzoxazol-5-yl)alanine derivatives | Candida albicans | Active (in some cases) | nih.gov |
| 2-(2'-hydroxy-5'-aminophenyl)benzoxazole | Candida spp. | Fungistatic activity | nih.gov |
| General Benzoxazole Derivatives | Aspergillus niger | Active (in some cases) | nih.gov |
| N-phenacyl derivatives of 2-mercaptobenzoxazole | Candida albicans | MIC as low as 16 µg/mL | nih.gov |
This table illustrates the general antifungal potential of the benzoxazole scaffold. Specific MIC values for this compound against these fungal pathogens are not detailed in the provided search results.
Investigations into Combating Microbial Resistance with Novel Benzoxazoles
The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the development of novel antimicrobial agents. mdpi.com Benzoxazole derivatives have emerged as a promising class of compounds in this pursuit, exhibiting broad-spectrum activity against both antibiotic-sensitive and resistant microbes. nih.govmdpi.com Their lipophilic nature is thought to enhance permeability across bacterial membranes, allowing them to accumulate intracellularly and interact with essential biomolecules. mdpi.com
Research has demonstrated the efficacy of newly synthesized benzoxazole derivatives against various pathogens. In one study, a series of 5-(p-substituted benzamido/phenylacetamido)-2-(p-tert-butylphenyl)benzoxazole derivatives showed wide-ranging activity against Gram-positive and Gram-negative bacteria, as well as yeasts, with minimum inhibitory concentrations (MICs) between 16-128 µg/ml. nih.gov Notably, one compound in this series displayed significant antibacterial activity (MIC of 16 µg/ml) against a vancomycin- and gentamycin-resistant Enterococcus faecalis isolate, showing double the potency of these standard drugs. nih.gov The compounds also exhibited moderate activity against Mycobacterium tuberculosis with MIC values from 8-128 µg/ml. nih.gov
Further studies have corroborated the potential of this chemical class. A series of 2-(p-substituted-benzyl)-5-[[4-(p-chloro/fluoro-phenyl)piperazin-1-yl]acetamido]-benzoxazoles were found to possess a broad spectrum of antimicrobial activity, with MIC values ranging from 32 to 256 μg/ml. researchgate.net While standard drugs were generally more active, the novel benzoxazoles showed comparable activity against drug-resistant isolates. researchgate.net Other research into chalcone derivatives containing a benzoxazole moiety found significant antibacterial action against plant bacteria; for instance, compound Z2 had a median effective concentration (EC50) of 8.10 μg/mL against Xanthomonas oryzae pv. oryzae (Xoo), outperforming the standard thiodiazole copper (60.62 μg/mL). arabjchem.org
| Compound Class/Derivative | Target Microorganism | Activity (MIC/EC50) | Reference |
| 5-(p-substituted benzamido/phenylacetamido)-2-(p-tert-butylphenyl)benzoxazoles | Antibiotic-resistant Enterococcus faecalis | 16 µg/ml | nih.gov |
| 5-(p-substituted benzamido/phenylacetamido)-2-(p-tert-butylphenyl)benzoxazoles | Mycobacterium tuberculosis | 8-128 µg/ml | nih.gov |
| 2-(p-substituted-benzyl)-5-substituted-benzoxazoles | Various bacteria and fungi | 32-256 µg/ml | researchgate.net |
| 2-[(Arylhydrazono)cyanomethyl]-benzoxazole (Compound 7c) | Staphylococcus aureus | <12.5 µg/ml | nih.govresearchgate.net |
| 2-[(Arylhydrazono)cyanomethyl]-benzoxazole (Compound 7c) | Pseudomonas aeruginosa | 50 µg/ml | nih.govresearchgate.net |
| Chalcone derivative with benzoxazole (Compound Z2) | Xanthomonas oryzae pv. oryzae (Xoo) | 8.10 µg/mL | arabjchem.org |
Anti-inflammatory Activity Investigations of Benzoxazole Derivatives
Benzoxazole and its derivatives have been extensively investigated for their anti-inflammatory properties. mdpi.com The benzoxazole scaffold was notably present in previously marketed non-steroidal anti-inflammatory drugs (NSAIDs) like benoxaprofen and flunoxaprofen. nih.gov The primary mechanism for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the therapeutic anti-inflammatory effects. nih.gov
Recent research has focused on developing novel benzoxazole derivatives as more selective and potent anti-inflammatory agents. One study synthesized a series of 2-substituted benzoxazoles designed as selective COX-2 inhibitors. nih.gov Five of these compounds exhibited potent anti-inflammatory activity in a carrageenan-induced paw edema model and showed significant binding potential within the COX-2 protein pocket. nih.gov Another approach targeted the myeloid differentiation protein 2 (MD2), which is a key adaptor protein in the inflammatory process. nih.gov A series of benzoxazolone derivatives were synthesized and tested for their ability to inhibit MD2. The most active compound, 3g, demonstrated an IC50 value of 5.09 µM against Interleukin-6 (IL-6) and was found to bind directly with the MD2 protein. nih.gov These findings suggest that benzoxazole derivatives can act through various mechanisms to exert anti-inflammatory effects and represent promising candidates for further development. nih.govnih.gov
| Compound/Derivative | Target | Activity (IC50) | Method/Model |
| Benzoxazolone derivative (3c) | IL-6 Production | 10.14 µM | In vitro assay |
| Benzoxazolone derivative (3d) | IL-6 Production | 5.43 µM | In vitro assay |
| Benzoxazolone derivative (3g) | IL-6 Production | 5.09 µM | In vitro assay |
| 2-substituted benzoxazoles (2a, 2b, 3a, 3b, 3c) | COX-2 | Potent Activity | Carrageenan-induced paw edema |
Other Reported Biological Activities of Benzoxazole Analogues (e.g., Antiviral, Anti-HIV, Antileishmanial, Central Nervous System Activity)
The versatile benzoxazole scaffold has been explored for a wide range of other therapeutic applications, demonstrating its broad biological activity. nih.govproquest.comnih.gov
Antiviral and Anti-HIV Activity Benzoxazole derivatives have shown potential as antiviral agents. nih.gov In a study of 2-substituted benzoxazoles, compound 7a displayed moderate anti-HIV-1 activity. nih.govresearchgate.net Other research has focused on the development of benzoxazole and benzothiazole amides as inhibitors of the CYP3A4 enzyme. nih.gov This inhibition is significant because it can boost the efficacy of HIV protease inhibitors, making these benzoxazole derivatives valuable as potential pharmacokinetic enhancers rather than direct antiviral agents. nih.gov The antiviral activity of this class is not limited to human pathogens. A series of chalcone derivatives containing benzoxazole were tested against the tobacco mosaic virus (TMV), a plant virus. arabjchem.org The results showed that compound Z15 had a curative activity (EC50 of 101.97 μg/mL) superior to the commercial agent ningnanmycin (294.27 μg/mL), and compound Z16 showed excellent protective activity. arabjchem.org
Antileishmanial Activity Leishmaniasis is a parasitic disease for which new treatments are needed. Naturally occurring and synthetic benzoxazoles have been investigated as potential antileishmanial agents. proquest.com An antibiotic isolated from Streptomyces sp. containing a benzoxazole ring showed promising antileishmanial activity, proving to be three-fold more potent than miltefosine, a standard treatment. proquest.com In another study, a series of benzoxazole analogs were synthesized and evaluated for activity against Leishmania donovani. One derivative, N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide (5a), showed moderate inhibitory activity. proquest.com Similarly, benzoxazinoid analogs, which are structurally related to benzoxazoles, were tested against Leishmania (V.) braziliensis and Leishmania (L.) infantum, with several compounds showing activity comparable to the reference drug Glucantime®. nih.gov
Central Nervous System Activity Benzoxazole derivatives have also been identified as having potential applications for treating central nervous system (CNS) disorders. saudijournals.comnanobioletters.com A study exploring new inhibitors for Alzheimer's disease synthesized a series of benzoxazole-oxadiazole hybrids. nih.gov These compounds were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of the disease. Several of the synthesized analogues were found to be more potent than the standard drug Donepezil. nih.gov For example, compound 15 showed an IC50 value of 5.80 µM against AChE and 7.20 µM against BuChE. nih.gov Furthermore, other benzoxazole derivatives have been evaluated for anticonvulsant activity. saudijournals.comresearchgate.net A study on benzoxazole semicarbazone derivatives found that several compounds showed potent results in chemo-shock models, suggesting their potential as GABA-agonists for epilepsy treatment. saudijournals.com
| Activity Type | Compound/Derivative | Target/Organism | Activity Metric (IC50/EC50) |
| Anti-HIV | Compound 7a (2-substituted benzoxazole) | HIV-1 | Moderate Activity |
| Antiviral | Compound Z15 (Chalcone-benzoxazole) | Tobacco Mosaic Virus (TMV) | 101.97 µg/mL (Curative) |
| Antiviral | Compound Z16 (Chalcone-benzoxazole) | Tobacco Mosaic Virus (TMV) | 104.05 µg/mL (Protective) |
| Antileishmanial | N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide (5a) | Leishmania donovani | Moderate Inhibition |
| CNS (Anti-Alzheimer's) | Benzoxazole-oxadiazole (analogue 2) | Acetylcholinesterase (AChE) | 6.40 µM |
| CNS (Anti-Alzheimer's) | Benzoxazole-oxadiazole (analogue 15) | Acetylcholinesterase (AChE) | 5.80 µM |
| CNS (Anti-Alzheimer's) | Benzoxazole-oxadiazole (analogue 16) | Acetylcholinesterase (AChE) | 6.90 µM |
| CNS (Anti-Alzheimer's) | Benzoxazole-oxadiazole (analogue 15) | Butyrylcholinesterase (BuChE) | 7.20 µM |
Impact of Fluorine Atom Position and Substitution on Biological Activity
The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance a compound's therapeutic profile. researchgate.net Fluorine's unique properties, such as its small van der Waals radius (1.47 Å), high electronegativity, and the strength of the carbon-fluorine (C-F) bond, can profoundly influence a drug's metabolic stability, lipophilicity, binding affinity, and membrane permeability. researchgate.net
In the context of this compound, the fluorine atom is located at the para-position (position 4) of the 2-phenyl ring. This specific placement is often strategic. The electron-withdrawing nature of fluorine can alter the electronic properties of the phenyl ring, which can be crucial for interactions with biological targets. researchgate.net Studies on related heterocyclic compounds have shown that fluorine substitution significantly enhances biological activity. For instance, in the development of fluoroquinolone antibacterials, a fluorine atom at the C-6 position was found to improve gyrase-complex binding and increase cell penetration, thereby enhancing antibacterial activity. researchgate.net Similarly, research on benzothiazole derivatives suggests that a fluorine atom at position-6 improves cytotoxicity against certain cancer cell lines. researchgate.net
Replacing a hydrogen atom or a methyl group with fluorine can block metabolic oxidation at that site, thereby increasing the compound's metabolic stability and half-life. researchgate.net This modification can lead to improved pharmacokinetic properties without significantly altering the molecule's shape, allowing it to fit into enzyme receptors similarly to its non-fluorinated counterparts. researchgate.net The ability of the C-F bond to act as a hydrogen-bond acceptor can also introduce new, favorable interactions with target proteins, further enhancing binding affinity. nih.gov
Role of the 4-Fluorophenyl Group at the 2-Position on Compound Efficacy
The substituent at the 2-position of the benzoxazole ring is a primary determinant of the molecule's biological activity. nih.gov The presence of an aryl group, such as the 4-fluorophenyl moiety, is a common feature in many potent benzoxazole-based agents. This group can engage in critical binding interactions, such as π-π stacking and hydrophobic interactions, within the active site of a target enzyme or receptor.
Previous work on related benzoxazole derivatives has highlighted the importance of this group. For example, one study reported that a benzoxazole compound bearing a p-fluorophenyl group at the 2-position exhibited increased cytotoxicity against several human cancer cell lines, including colorectal, cervical, hepatocellular, and pancreatic adenocarcinoma cells. globalresearchonline.net In a separate line of research on 1H-benzo[d]imidazoles, which are structurally related to benzoxazoles, replacing a methyl group with a fluorine atom on the 2-phenyl ring was a deliberate strategy to improve metabolic stability. nih.gov This suggests that the 4-fluorophenyl group in this compound likely contributes to both enhanced potency and a more favorable pharmacokinetic profile. The fluorosulfate group, another fluorine-containing moiety, has also been used to derivatize 2-phenylbenzoxazoles, leading to compounds with significant cytotoxic activity against breast cancer cell lines. nih.govmdpi.com
Significance of the 5-Amino Group on the Benzoxazole Core for Pharmacological Action
Substituents on the fused benzene (B151609) portion of the benzoxazole core play a vital role in modulating the intensity and spectrum of biological activity. mdpi.com Along with the 2-position, the 5-position has been identified as particularly important for pharmacological action. nih.gov The 5-amino (-NH2) group in this compound is an electron-donating group that can significantly influence the electronic character of the heterocyclic system.
The presence of an amino group allows for the formation of hydrogen bonds with biological targets, which can be critical for high-affinity binding. This functional group can act as both a hydrogen bond donor and, to a lesser extent, an acceptor. Research into the biological activities of benzoxazole derivatives has often explored substitutions at this position. For instance, studies on 2-amino-5-iodo-benzoxazole indicate that substituents at the 2- and 5-positions contribute to unique chemical and biological properties, including potential anticancer and antimicrobial effects. The specific placement of amino groups is known to influence a compound's reactivity and biological interactions.
Influence of Substituents on the Benzoxazole Ring (e.g., Methyl, Methoxy, Dichloro)
The biological activity of the benzoxazole scaffold can be finely tuned by introducing various substituents onto the benzene ring at positions 4, 5, 6, and 7. The electronic and steric properties of these substituents dictate their effect on potency and selectivity.
Studies have shown that both electron-donating and electron-withdrawing groups can enhance activity, depending on the specific biological target. For example, in a series of 3-(2-benzoxazol-5-yl)alanine derivatives, the introduction of an electron-accepting bromine atom at position 7 resulted in a significant increase in antimicrobial activity. nih.gov In contrast, other studies found that electron-donating groups like methoxy and dimethylamino were associated with activity. nih.gov Research on 2-phenylbenzoxazole compounds as potential skin-lightening agents found that derivatives with a methyl group at the 5- or 6-position, or a chloro group at the 6-position, showed significant tyrosinase inhibition. Furthermore, a study on glycosyl-isothiocyanate-derived benzoxazoles revealed that 4-methyl and 5-chloro substituents conferred the highest inhibitory activity against specific enzymes. nih.gov
The following table summarizes the observed effects of different substituents on the benzoxazole ring from various studies.
| Position | Substituent | Observed Effect on Biological Activity | Reference Compound Class | Citation |
|---|---|---|---|---|
| 5 | Chloro | Highest inhibitory activity for Butyrylcholinesterase (BuChE) | Glycosyl-isothiocyanate benzoxazoles | nih.gov |
| 5 | Electron-withdrawing groups (e.g., Nitro) | Increased antifungal activity against C. albicans | 2,5,6-trisubstituted benzoxazoles | |
| 6 | Chloro | Potent tyrosinase inhibition | 2-Phenylbenzoxazoles | |
| 6 | Methyl | Potent tyrosinase inhibition | 2-Phenylbenzoxazoles | |
| 7 | Bromo (electron-accepting) | Increased antimicrobial activity | 3-(2-Benzoxazol-5-yl)alanine derivatives | nih.gov |
| 4 | Methyl | Highest inhibitory activity for Acetylcholinesterase (AChE) | Glycosyl-isothiocyanate benzoxazoles | nih.gov |
Stereochemical Considerations and their Role in Activity Modulation
Stereochemistry can have a profound impact on the pharmacological activity of a drug, as stereoisomers can exhibit different binding affinities, metabolic pathways, and toxicities. However, the core 2-phenylbenzoxazole structure, as in this compound, is a planar, aromatic system. nih.gov Due to this planarity, the parent molecule itself is achiral and does not have stereoisomers.
Stereochemical considerations become relevant only when chiral centers are introduced into the molecule, typically through the addition of specific substituents. For example, if a substituent containing a stereocenter were to be added to the 5-amino group or the benzoxazole ring, it would result in enantiomers or diastereomers. These stereoisomers could then interact differently with chiral biological targets like enzymes and receptors. While the general principles of stereoselectivity in drug action are well-established, specific studies focusing on the stereochemical modulation of activity in chiral benzoxazole derivatives are not extensively documented in the reviewed literature. For most derivatives, the focus remains on the effects of substituents on the planar core.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features required for potency.
Several QSAR studies have been successfully performed on benzoxazole derivatives to elucidate the determinants of their anticancer and antimicrobial activities. For instance, a 3D-QSAR study was conducted on a series of benzoxazole derivatives to model their activity against HepG2, HCT-116, and MCF-7 cancer cell lines. researchgate.net Using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the study generated predictive models based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. Such models can be visualized as contour maps that indicate regions where modifications to the molecule would likely increase or decrease activity.
Another QSAR study on 5- or 6-nitro/amino-2-(substituted phenyl/benzyl)-benzoxazole analogues investigated their antibacterial activity. This study revealed that thermodynamic properties (like Standard Gibbs free energy) and electronic properties (like HOMO energy) were key descriptors for predicting activity. The model suggested that substituting the benzoxazole ring with electron-withdrawing groups was favorable for antibacterial action. These QSAR studies provide valuable structural insights that can guide the design of new this compound analogues with improved pharmacological profiles.
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This technique is crucial for understanding the basis of molecular recognition.
Molecular docking simulations are widely used to predict how benzoxazole (B165842) derivatives and their bioisosteres, such as benzimidazoles, bind to the active sites of biological targets. These simulations calculate a binding energy or docking score, which estimates the binding affinity between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction.
For instance, in studies involving the structurally similar 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold, docking analyses were performed to understand its interaction with the α1/γ2 interface of the GABA-A receptor. nih.gov The simulations predicted a specific binding pose where the molecule's core mimicked the interaction of the known drug zolpidem. nih.gov The predicted binding affinity for this scaffold was found to be lower than that of zolpidem, a finding that corresponded with experimental data (pKi = 5.5 vs. pKi = 7.39 for zolpidem), demonstrating the predictive power of these computational models. nih.gov Similarly, docking studies on other heterocyclic compounds have shown a diverse range of binding energies, which helps in prioritizing compounds for synthesis and biological testing. nih.gov
A key outcome of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the amino acid residues within the target's binding pocket. These interactions, which include hydrogen bonds, aromatic (π-π) interactions, and hydrophobic contacts, are critical for stabilizing the ligand-receptor complex.
In the case of the 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold targeting the GABA-A receptor, docking studies revealed that its binding pose was stabilized by numerous aromatic interactions. nih.gov These interactions involved specific amino acid residues from different subunits of the receptor, highlighting the complex nature of molecular recognition at this allosteric site. nih.gov
Below is a table summarizing the key predicted interactions for a 2-(4-fluorophenyl)-1H-benzo[d]imidazole analog, which serves as a model for the types of interactions 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine might form with similar protein targets.
| Interacting Residue | Receptor Subunit | Type of Interaction |
| Phenylalanine 100 (Phe100) | α1-subunit | Aromatic |
| Histidine 102 (His102) | α1-subunit | Aromatic |
| Tyrosine 160 (Tyr160) | α1-subunit | Aromatic |
| Tyrosine 210 (Tyr210) | α1-subunit | Aromatic |
| Tyrosine 58 (Tyr58) | γ2-subunit | Aromatic |
| Phenylalanine 77 (Phe77) | γ2-subunit | Aromatic |
This data is based on the docking of a 2-(4-fluorophenyl)-1H-benzo[d]imidazole analog into the GABA-A receptor active site. nih.gov
Density Functional Theory (DFT) Studies for Elucidating Electronic Properties and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly valuable for calculating molecular properties that govern reactivity and intermolecular interactions. For benzoxazole derivatives, DFT studies provide insights into their electronic behavior, which is fundamental to their biological activity.
Theoretical studies using DFT can quantitatively evaluate the linear and nonlinear optical properties of benzoxazole-based architectures. mdpi.com Calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to accurately describe the molecule's ground and excited electronic states. mdpi.comresearchgate.net Key properties elucidated by DFT include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often implies higher chemical reactivity. Furthermore, MEP analysis can identify electron-rich regions of the molecule, which are likely sites for electrophilic attack or hydrogen bonding. dntb.gov.ua
| Calculated Property | Significance in Drug Design |
| HOMO Energy | Relates to the ability to donate electrons. |
| LUMO Energy | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | Influences solubility and binding interactions. |
| Molecular Electrostatic Potential (MEP) | Maps charge distributions, predicting sites for non-covalent interactions. |
In Silico Prediction of Specific Biological Activities (e.g., Antifungal Activity)
Computational, or in silico, methods are frequently used to screen compound libraries for potential biological activities before undertaking costly and time-consuming laboratory work. Molecular docking is a primary tool for this purpose, particularly in the search for new antifungal agents.
Many antifungal drugs, especially those from the azole class, function by inhibiting lanosterol 14α-demethylase (also known as CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov In silico studies predict the antifungal potential of benzoxazole derivatives by docking them into the active site of the CYP51 enzyme. mdpi.com These simulations assess whether the compound can bind effectively to the enzyme's catalytic domain, potentially disrupting its function. nih.gov Studies on various heterocyclic compounds have shown a strong correlation between favorable in silico docking scores against CYP51 and positive in vitro antifungal activity against various Candida and Saccharomyces species. nih.govmdpi.com This approach allows researchers to prioritize candidates that are most likely to inhibit ergosterol synthesis and exhibit potent antifungal effects. mdpi.com
Rational Drug Design Strategies Informed by Computational Insights
The data generated from computational studies provides a foundation for rational drug design. By understanding how a ligand binds to its target and the key electronic features required for activity, medicinal chemists can make targeted modifications to a lead compound to improve its properties.
Computational insights can guide several drug design strategies:
Structure-Activity Relationship (SAR) Analysis: Docking results can explain experimental SAR. For example, simulations of a 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold showed that adding a methyl group at the 5-position of the benzimidazole ring resulted in a steric penalty, which abolished interaction with the GABA-A receptor. nih.gov This computational finding provides a clear rationale for avoiding substitutions at that position.
Improving Metabolic Stability: Computational approaches can inform strategies to enhance a drug's metabolic profile. A common strategy involves replacing metabolically vulnerable groups, like a methyl group, with a more stable alternative, such as fluorine. nih.gov This CH3 → F replacement can be modeled to ensure it does not negatively affect the binding affinity at the target receptor. nih.gov
Scaffold Hopping and Bioisosteric Replacement: Insights from modeling can suggest replacing a core chemical scaffold with another that maintains the key electronic and steric properties required for binding but may offer improved pharmacological characteristics. The benzoxazole ring system itself is often considered an attractive scaffold in medicinal chemistry due to its diverse biological applications. researchgate.net
By integrating molecular docking, DFT, and other in silico tools, researchers can accelerate the discovery process, moving from a preliminary hit compound to an optimized lead candidate with greater efficiency and a higher probability of success. nih.gov
Preclinical Pharmacological Evaluation
In Vitro Efficacy Studies
In vitro studies are the first step in evaluating the biological activity of a compound, utilizing cell cultures and isolated enzymes to determine efficacy at a molecular and cellular level.
Cell-based assays are fundamental for determining the potential of benzoxazole (B165842) derivatives as therapeutic agents. These tests measure a compound's effect on living cells, such as its ability to kill cancer cells (cytotoxicity) or inhibit the growth of microorganisms (antimicrobial activity).
Cytotoxicity against Cancer Cell Lines: Several studies have highlighted the anticancer potential of the benzoxazole scaffold. For instance, a novel series of benzoxazole-benzamide conjugates demonstrated excellent cytotoxic activity against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines. nih.gov The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for these compounds. wikipedia.org Notably, these compounds showed weaker cytotoxicity against normal human fibroblast cells (WI-38), indicating a degree of selectivity for cancer cells. nih.gov Other research into benzoxazole clubbed 2-pyrrolidinones found that certain derivatives exhibited significant growth inhibition against the SNB-75 cell line of CNS cancer. nih.gov Similarly, other related heterocyclic compounds, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, have been tested against a panel of cancer cell lines, with the CNS cancer cell line SNB-75 showing particular sensitivity to one of the derivatives. mdpi.com
| Compound Series | Cell Line | Cancer Type | Reported Activity (IC50 or % Growth Inhibition) | Reference |
|---|---|---|---|---|
| Benzoxazole-benzamide conjugates | HCT-116 | Colon Carcinoma | IC50 values in the low micromolar range | nih.gov |
| Benzoxazole-benzamide conjugates | MCF-7 | Breast Adenocarcinoma | IC50 values in the low micromolar range | nih.gov |
| Benzoxazole clubbed 2-pyrrolidinones (Compound 19) | SNB-75 | CNS Cancer | 35.49% Growth Inhibition | nih.gov |
| Benzoxazole clubbed 2-pyrrolidinones (Compound 20) | SNB-75 | CNS Cancer | 31.88% Growth Inhibition | nih.gov |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (Compound 4e) | SNB-75 | CNS Cancer | 41.25% Growth Inhibition | mdpi.com |
Antimicrobial Activity: The benzoxazole scaffold has also been explored for its antimicrobial properties. The effectiveness of antimicrobial agents is often quantified by the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Studies on various heterocyclic compounds, including benzothiazole derivatives, have determined MIC values against a range of bacteria, such as Staphylococcus aureus and Escherichia coli. nih.gov For example, certain halogenated pyrrolopyrimidines showed potent activity against Staphylococcus aureus with MIC values as low as 8 mg/L. mdpi.com Other research on carbazole derivatives also demonstrated antibacterial activity against Gram-positive strains, with MIC values for S. aureus ATCC 6358 at 30 µg/mL. nih.gov While specific MIC data for 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine is not readily available, the broader class of related heterocyclic compounds shows promise in this area.
Enzyme assays are crucial for understanding a drug's mechanism of action. They validate that the drug interacts with its intended molecular target and measure its inhibitory potency, typically expressed as an IC50 value.
Benzoxazole derivatives have been identified as inhibitors of several key enzymes implicated in disease. For example, a series of benzoxazole-benzamide conjugates were evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis (the formation of new blood vessels), which is vital for tumor growth. nih.gov Certain compounds in this series showed potent VEGFR-2 inhibitory activity. nih.gov
In a different study, benzoxazole clubbed 2-pyrrolidinones were designed and screened as inhibitors of human monoacylglycerol lipase (MAGL), an enzyme involved in neurological and inflammatory processes. Two derivatives, a 4-NO2 derivative (compound 19) and a 4-SO2NH2 derivative (compound 20), were the most potent, with IC50 values of 8.4 nM and 7.6 nM, respectively. nih.gov These compounds were also tested against the related enzyme Fatty Acid Amide Hydrolase (FAAH) to assess their selectivity, and they showed significantly lower potency against FAAH, confirming them as selective MAGL inhibitors. nih.gov
| Compound Series | Enzyme Target | Reported Inhibitory Potency (IC50) | Reference |
|---|---|---|---|
| Benzoxazole-benzamide conjugates (Compound 1) | VEGFR-2 | Potent inhibitory activity reported | nih.gov |
| Benzoxazole-benzamide conjugates (Compound 11) | VEGFR-2 | Potent inhibitory activity reported | nih.gov |
| Benzoxazole clubbed 2-pyrrolidinones (Compound 19) | Monoacylglycerol Lipase (MAGL) | 8.4 nM | nih.gov |
| Benzoxazole clubbed 2-pyrrolidinones (Compound 20) | Monoacylglycerol Lipase (MAGL) | 7.6 nM | nih.gov |
| Benzoxazole clubbed 2-pyrrolidinones (Compound 19) | Fatty Acid Amide Hydrolase (FAAH) | > 50 µM | nih.gov |
| Benzoxazole clubbed 2-pyrrolidinones (Compound 20) | Fatty Acid Amide Hydrolase (FAAH) | > 50 µM | nih.gov |
In Vivo Studies in Animal Models (Pre-clinical)
Following promising in vitro results, compounds are advanced to in vivo studies in animal models to evaluate their efficacy and pharmacokinetic properties in a whole living organism.
To test anticancer efficacy in vivo, human cancer cells are often implanted into immunocompromised mice, creating a tumor known as a xenograft. The effect of the drug on tumor growth is then monitored. For example, the parent amine of a series of novel antitumor benzothiazoles, 2-(4-amino-3-methylphenyl)benzothiazole, demonstrated potent efficacy in breast, colon, and ovarian xenograft studies. nih.gov A fluorinated analogue, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, also showed superior potency in vivo against human breast and ovarian tumor xenografts. nih.govbohrium.com
In the context of infectious diseases, animal models are used to determine if a compound can clear or control an infection. For instance, a lead compound from a series of benzoxazepinoindazoles was tested in a mouse model of Human African Trypanosomiasis (HAT), where it cured 60% of mice in a systemic model of the disease. nih.gov
Pharmacokinetics (PK) describes how the body absorbs, distributes, metabolizes, and excretes a drug (ADME). nih.gov Preclinical PK profiling is essential to determine if a compound can reach its target in the body at a sufficient concentration and for an adequate duration.
Metabolic Stability: This measures how quickly a compound is broken down by metabolic enzymes, often using liver microsomes. acs.org A series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles were identified as being metabolically stable, which is a desirable property for a drug candidate. nih.govnih.gov In another study, optimization of a benzamide series led to compounds with good metabolic stability, having a half-life (t1/2) of over 110 minutes in mouse liver microsomes. acs.orgnih.gov
Oral Bioavailability (F%): This is the fraction of an orally administered drug that reaches the systemic circulation unchanged. nih.gov A lead 2,4,5-trisubstituted benzamide (compound 79) exhibited an impressive 80% oral bioavailability in mice, making it a promising candidate for an oral drug. acs.orgnih.gov In contrast, some phlorotannins from Ecklonia cava showed very low oral bioavailability (0.06% to 0.5%), presenting a significant challenge for their development as oral therapeutic agents. mdpi.com
Half-life (t1/2): This is the time it takes for the concentration of the drug in the body to be reduced by half. The aforementioned benzamide compound 79 had a half-life of 3.6 hours in mice after oral administration. nih.gov
Brain Penetration: For diseases affecting the central nervous system (CNS), the ability of a drug to cross the blood-brain barrier (BBB) is critical. In one study, a series of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles were evaluated as imaging agents for amyloid plaques in the brain. nih.govnih.gov Despite having high binding affinity in vitro, the lead compound did not cross the BBB to a significant extent in a baboon model, possibly due to its high lipophilicity. nih.govnih.gov
| Compound Series | Parameter | Value | Reference |
|---|---|---|---|
| 2,4,5-Trisubstituted Benzamide (Compound 79) | Oral Bioavailability (F) | 80% | acs.orgnih.gov |
| Half-life (t1/2) | 3.6 hours | nih.gov | |
| Max Concentration (Cmax) | 1.0 µM | nih.gov | |
| Metabolic Stability (t1/2 in microsomes) | > 110 minutes | acs.orgnih.gov | |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative (Compound 23) | Metabolic Stability (% unchanged) | 89.13% | nih.gov |
Identification and Optimization of Lead Compounds from Benzoxazole Series
Lead optimization is a crucial process in drug discovery where a "hit" compound with promising activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a "lead" compound or a clinical candidate.
The benzoxazole scaffold has served as a template for such optimization efforts. For example, a research project focused on developing benzoxazole amide derivatives against the Leishmania parasite started from a high-throughput screening hit. acs.org The project aimed to synthesize and test new analogues to find compounds with improved potency. acs.org
Medicinal Chemistry Approaches and Future Directions
Design Principles for Developing Novel Benzoxazole-Based Therapeutic Agents
The rational design of new benzoxazole-based therapeutic agents hinges on a deep understanding of their structure-activity relationships (SAR). The versatility of the benzoxazole (B165842) core allows for modifications at several key positions, primarily the 2-phenyl ring and the fused benzene (B151609) ring, to modulate pharmacological activity.
A fundamental design principle involves leveraging computational tools like 3D Quantitative Structure-Activity Relationship (3D-QSAR) modeling and molecular docking. These methods help elucidate the relationship between the three-dimensional structure of the molecule and its biological activity, guiding the strategic placement of substituents to optimize interactions with therapeutic targets. For instance, in designing benzoxazole-based VEGFR-2 inhibitors, a key target in cancer therapy, the design focuses on mimicking the pharmacophoric features of known inhibitors. This includes positioning the benzoxazole ring to occupy the hinge region of the ATP binding site and modifying the 2-phenyl group to interact with the hydrophobic DFG domain of the activation loop.
Another critical principle is the strategic incorporation of specific functional groups to enhance potency and selectivity. The introduction of a fluorine atom, as seen in 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine, is a common and effective strategy. Fluorine's high electronegativity and small size can alter the molecule's electronic properties, improve metabolic stability, and increase binding affinity to target enzymes through favorable electrostatic interactions. SAR studies have consistently shown that the position and nature of substituents on the 2-phenyl ring and the benzoxazole nucleus are crucial determinants of activity. For example, electron-withdrawing groups on the 2-phenyl ring can significantly influence the anticancer properties of these compounds.
The following table summarizes key design considerations for novel benzoxazole derivatives:
Strategies for Further Enhancing Bioactivity and Selectivity
Building upon fundamental design principles, several strategies can be employed to further enhance the bioactivity and target selectivity of benzoxazole derivatives. A primary approach is the detailed exploration of the structure-activity relationship (SAR) through systematic chemical modification.
One effective strategy is the introduction of specific substituents at the 5-position of the benzoxazole ring. Studies have shown that adding electron-withdrawing groups like chlorine or nitro at this position can increase potency against certain fungal strains. Similarly, for antiproliferative activity, derivatives with a chlorine atom at the 5-position of the benzoxazole ring, combined with a methoxy group on the 2-phenyl ring, have demonstrated enhanced activity.
Another key strategy involves targeting specific cellular mechanisms. For example, many benzoxazole derivatives exert their anticancer effects by inhibiting critical enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. By optimizing the molecule's structure to fit precisely into the VEGFR-2 active site, both potency and selectivity over other kinases can be improved. Furthermore, designing compounds that induce apoptosis (programmed cell death) in cancer cells is a highly effective strategy. The ability of compounds to arrest the cell cycle, as observed with some benzoxazole-benzamide conjugates that cause arrest at the G2/M phase, represents a valuable mechanism for enhancing anticancer activity.
The lipophilicity of the molecule is another critical parameter to modulate. The biological activity of benzoxazole derivatives can be attributed to their ability to permeate cell membranes and interact with intracellular targets. Optimizing lipophilicity can improve this penetration, leading to higher effective concentrations at the site of action.
Development of Hybrid Molecules and Conjugates with Benzoxazole Moieties
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery to create compounds with improved affinity, selectivity, and efficacy, or to overcome drug resistance. The benzoxazole scaffold is an ideal candidate for this approach due to its synthetic tractability and established biological importance.
A notable example is the development of benzoxazole-benzamide conjugates. These hybrid molecules have been designed as potential inhibitors of VEGFR-2, showing excellent cytotoxic activity against colon (HCT-116) and breast (MCF-7) cancer cell lines. In these conjugates, the benzoxazole moiety interacts with the hinge region of the enzyme's ATP binding site, while the benzamide portion occupies another domain, leading to potent inhibition.
Other successful hybrid designs include:
Benzoxazole-Oxadiazole Hybrids: Researchers have synthesized hybrid molecules by coupling piperazinyl benzoxazole derivatives with 1,3,4-oxadiazole-2-thiol. This combination of heterocyclic systems has yielded compounds with significant cytotoxic activity against a range of human cancer cell lines.
Benzoxazole-Hydrazone Derivatives: A series of new benzoxazole-hydrazone derivatives have been designed and evaluated as cytotoxic agents against human lung cancer cells (A549), demonstrating potent activity and the ability to induce apoptosis.
Benzoxazole-Benzimidazole Conjugates: By linking a benzoxazole-2-thiol with 2-(chloromethyl)-1H-benzo[d]imidazole, novel conjugates have been created. Subsequent modifications of this core structure have led to derivatives with high antimicrobial activity.
This strategy of creating hybrid molecules allows medicinal chemists to combine the beneficial properties of different pharmacophores, potentially leading to synergistic effects and novel mechanisms of action.
Emerging Applications of Benzoxazoles in Diverse Life Science Areas
While the focus has often been on antimicrobial and anticancer applications, the versatile benzoxazole scaffold is finding utility in a broadening range of life science areas. This expansion highlights the platform's potential to address a variety of biological targets.
Agricultural Chemicals: Benzoxazole and its bioisostere, benzothiazole, are important structures in the discovery of new agrochemicals. Derivatives have been developed that exhibit a broad spectrum of activities, including:
Fungicidal Activity
Herbicidal Activity
Antibacterial and Antiviral Activity against plant pathogens
Insecticidal Activity: Notably, oxazosulfyl is the first benzoxazole insecticide with a broad spectrum of activity, primarily used for rice pest control.
Dermatology: Benzoxazole derivatives are being explored for the treatment of inflammatory skin conditions. For instance, certain derivatives have shown promise as anti-psoriatic agents in preclinical models, reducing erythema, thickness, and desquamation associated with psoriasis. The mechanism may be linked to the immunomodulatory effects of these compounds on T-lymphocytes.
Neurodegenerative Diseases and Inflammation: The benzoxazole core is being investigated for applications in treating neurological disorders and inflammation. They have been evaluated as monoamine oxidase (MAO) inhibitors for potential use as antidepressants and antiparkinsonian agents. Furthermore, their anti-inflammatory properties continue to be a significant area of research.
The following table showcases the diverse applications of the benzoxazole scaffold:
Challenges and Opportunities in Fluorine Incorporation and Benzoxazole Derivative Development
The development of fluorinated benzoxazole derivatives, while highly promising, presents a unique set of challenges and opportunities. The strategic incorporation of fluorine is a well-established tactic in medicinal chemistry to enhance a drug's pharmacological profile.
Opportunities:
Enhanced Biological Activity: The introduction of fluorine can significantly improve a molecule's potency. Fluorine's high electronegativity can lead to stronger interactions with biological targets, such as enzymes and receptors.
Improved Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation by enzymes like cytochrome P450. This can increase the drug's half-life and bioavailability.
Modulation of Physicochemical Properties: Fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. It can also alter the pKa of nearby functional groups, affecting solubility and binding characteristics.
Conformational Control: The steric properties of fluorine can influence the preferred conformation of a molecule, potentially locking it into a more bioactive shape for receptor binding.
Challenges:
Synthetic Complexity: The introduction of fluorine into an aromatic system can require specialized reagents and reaction conditions, sometimes leading to challenges in synthesis and purification, particularly in achieving regioselectivity.
Unpredictable Effects: While often beneficial, the effects of fluorination are not always predictable. In some cases, the introduction of fluorine can lead to a decrease in activity or introduce unforeseen toxicity. The position of the fluorine atom is critical; for example, structure-activity relationship studies have shown that mono-substituted halogen compounds can be potent, while trifluoromethyl (CF3) groups might result in lower activity.
Potential for Altered Metabolism: While often increasing stability, fluorine can sometimes direct metabolism to other parts of the molecule or, in rare cases, lead to the formation of toxic metabolites. Careful metabolic profiling of novel fluorinated compounds is essential.
Q & A
Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine, and how can reaction conditions be optimized to improve yield?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, palladium acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) as a ligand in dioxane, using potassium phosphate (K₃PO₄) as a base and 4-fluorophenylboronic acid as the coupling partner. Reaction optimization includes adjusting stoichiometry (e.g., 1.5 equivalents of boronic acid) and temperature (reflux at ~100°C). Yields can vary (24–82%) depending on substituents and purification methods, such as cold diethyl ether suspension or recrystallization .
Q. How can researchers characterize the purity and structural integrity of this compound?
Structural confirmation relies on and NMR to verify aromatic proton environments and fluorine coupling patterns. Purity is assessed via HPLC (C4/C18 columns, >95% purity) and LC-MS (e.g., m/z = 277 [M+H]). Melting points (e.g., 173–206°C) provide additional validation. High-resolution mass spectrometry (HRMS) and elemental analysis further ensure accuracy .
Advanced Research Questions
Q. What computational strategies predict the biological activity of derivatives of this compound?
Quantitative Structure-Activity Relationship (QSAR) models and molecular docking are critical. For example, QSAR analysis of similar fluorophenyl heterocycles identified key descriptors (e.g., logP, polar surface area) correlating with anti-proliferative activity. Docking studies against targets like Polo-like kinase 1 (Plk1) reveal binding modes, with derivatives showing sub-micromolar affinity. Software such as AutoDock or Schrödinger Suite is used, validated by experimental IC values .
Q. How do structural modifications at the benzoxazole core influence physicochemical properties and receptor binding?
Substituents at the 2- and 7-positions (e.g., furan, pyridyl, or fluorophenyl groups) modulate lipophilicity and electronic effects. For instance, electron-withdrawing groups (e.g., -CF) enhance metabolic stability but may reduce solubility. Modifications can be analyzed via Hammett constants or molecular dynamics simulations. Derivatives with morpholino or 3,4-dimethoxyphenyl groups show improved adenosine A receptor antagonism, highlighting steric and electronic compatibility .
Q. What challenges arise in crystallizing this compound for X-ray studies, and how can they be addressed?
Crystallization difficulties stem from planar aromatic systems and fluorine’s small size, which disrupts packing. Strategies include solvent screening (e.g., ethyl acetate/hexane mixtures) and slow evaporation. SHELX programs (e.g., SHELXL) are used for refinement, leveraging high-resolution data. Twinning or disorder, common in fluorinated compounds, require careful data processing and validation using PLATON or Olex2 .
Q. How can discrepancies in biological assay results be resolved to distinguish true activity from artifacts?
Systematic controls include:
- Replicate assays with orthogonal methods (e.g., fluorescence-based vs. luminescence assays).
- Counter-screening against unrelated targets (e.g., kinases vs. GPCRs).
- Assessing cytotoxicity to rule out non-specific effects. For example, anti-cancer activity in MCF-7 cells should correlate with Plk1 inhibition, not general cytotoxicity. Data normalization to reference compounds (e.g., staurosporine) and statistical validation (e.g., p < 0.01) ensure reliability .
Methodological Notes
- Synthesis : Prioritize palladium-catalyzed cross-coupling for scalability, but explore Buchwald-Hartwig amination for amine-functionalized analogs .
- Computational Tools : Combine QSAR with molecular dynamics to account for solvent effects and conformational flexibility .
- Crystallography : Use synchrotron sources for low-symmetry crystals and employ twin refinement in SHELXL for accurate structural resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
